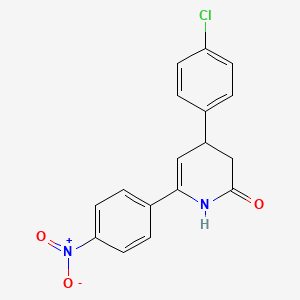
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structure and reactivity. It features a furan ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethyl-2,5-dihydrofuran with a boronic acid derivative under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and chemical sensors.
作用機序
The mechanism by which 2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate: Similar in structure but with different functional groups.
Nonlinear optical chromophores: Compounds with similar furan rings but different applications in optical materials.
Uniqueness
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a furan ring and a dioxaborolane moiety, which imparts distinct reactivity and applications in various fields.
特性
分子式 |
C12H21BO3 |
|---|---|
分子量 |
224.11 g/mol |
IUPAC名 |
2-(5,5-dimethyl-2H-furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO3/c1-10(2)9(7-8-14-10)13-15-11(3,4)12(5,6)16-13/h7H,8H2,1-6H3 |
InChIキー |
SZAWSBLQUZPAMZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


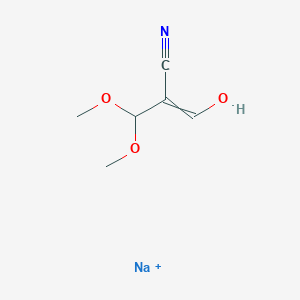
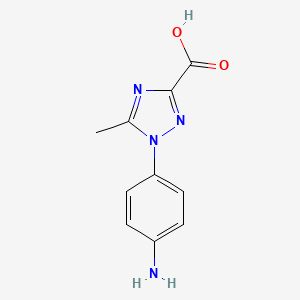
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

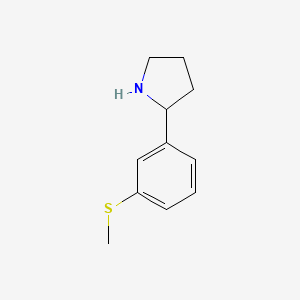
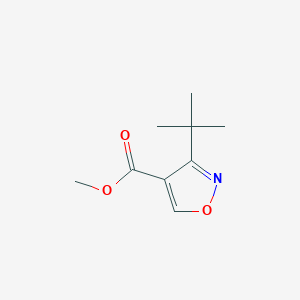

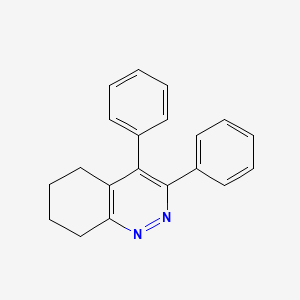
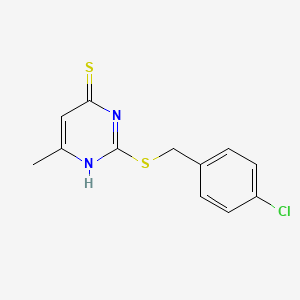
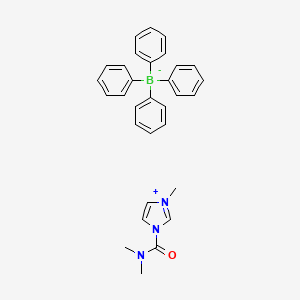
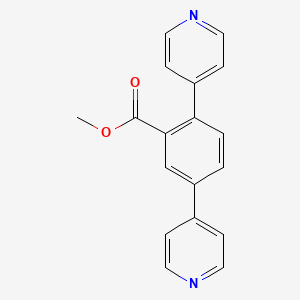
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
